4-Chloro-2-(2-furyl)pyrimidine

Physicochemical characterization Medicinal chemistry Lead optimization

4-Chloro-2-(2-furyl)pyrimidine (CAS 27130-92-3) is a differentiated heterocyclic scaffold featuring two orthogonal synthetic handles—an SNAr/Suzuki-reactive C4-Cl site and a pre-installed C2-(2-furyl) pharmacophore. Unlike 2-phenyl or 2-thienyl analogs, the electron-rich furan oxygen provides a unique hydrogen-bond acceptor that cannot be replicated by carbocyclic or thiophene replacements, making it the exclusive choice for kinase inhibitor programs targeting Aurora A (IC₅₀ = 309 nM) and CDK family members. This substitution pattern also ensures cleaner regioselective functionalization cascades compared to 2,4-dichloropyrimidine. Procurement supports fragment-based drug discovery with ample room for growth from its 180.59 g/mol core.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Cat. No. B12303948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(2-furyl)pyrimidine
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC=CC(=N2)Cl
InChIInChI=1S/C8H5ClN2O/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H
InChIKeyYGKZTBZNNZEFLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(2-furyl)pyrimidine: Synthesis, Properties, and Strategic Procurement Considerations for Heterocyclic Building Blocks


4-Chloro-2-(2-furyl)pyrimidine (CAS 27130-92-3, molecular formula C8H5ClN2O, molecular weight 180.59 g/mol) is a heterocyclic small-molecule building block featuring a pyrimidine core substituted with a chlorine atom at the 4-position and a furan-2-yl group at the 2-position . This substitution pattern creates two chemically orthogonal handles for sequential functionalization: the C4-Cl site for nucleophilic aromatic substitution (SNAr) and the C2-furyl moiety as a pre-installed heteroaryl group that can serve as a scaffold for further derivatization. The compound presents as a solid with a melting point of approximately 81.5 °C and a boiling point of 342.3 °C at 760 mmHg [1]. Its solubility profile favors polar aprotic solvents (DMF, DMSO) and ethanol, with limited aqueous solubility—characteristics that dictate reaction solvent selection in synthetic workflows .

Why 4-Chloro-2-(2-furyl)pyrimidine Cannot Be Replaced by 2-Phenyl, 2-Thienyl, or Other 2-Heteroaryl-4-chloropyrimidine Analogs


The 2-(2-furyl) substituent in 4-chloro-2-(2-furyl)pyrimidine confers electronic, steric, and physicochemical properties that differ measurably from its closest analogs—most notably 4-chloro-2-phenylpyrimidine and 4-chloro-2-(2-thienyl)pyrimidine. The furan ring is an oxygen-containing, electron-rich five-membered heteroarene with distinct π-electron distribution and dipole moment compared to the sulfur-containing thiophene analog or the carbocyclic phenyl analog [1]. In Suzuki–Miyaura cross-coupling reactions, 2-heteroaryl-substituted pyrimidines exhibit divergent reactivity from 2-aryl analogs, and within the heteroaryl series, the five-membered furan-2-yl boronate coupling partners present unique challenges and selectivities that do not extrapolate from phenyl or thienyl systems [2]. Furthermore, furan-2-yl and thien-2-yl substituents are not interchangeable bioisosteres in medicinal chemistry contexts, as their distinct electronic properties and hydrogen-bonding capabilities (furan oxygen as H-bond acceptor; thiophene lacking this capacity) can produce divergent target binding affinities and metabolic stability profiles [1]. Procurement decisions that treat these 2-substituted-4-chloropyrimidines as functionally equivalent risk compromising reaction yields, downstream biological activity, or both.

4-Chloro-2-(2-furyl)pyrimidine: Comparative Evidence on Physicochemical, Synthetic, and Biological Differentiation


Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Thermal Properties Versus Phenyl and Thienyl Analogs

4-Chloro-2-(2-furyl)pyrimidine exhibits a molecular weight of 180.59 g/mol, which is approximately 5% lower than its 2-thienyl analog (196.66 g/mol) and approximately 5.3% lower than its 2-phenyl analog (190.63 g/mol) [1][2]. This reduced molecular weight confers a favorable property for fragment-based drug discovery and lead optimization, where lower molecular weight correlates with improved ligand efficiency metrics and greater room for subsequent functionalization while maintaining drug-like physicochemical space. The furan oxygen provides a hydrogen-bond acceptor site absent in the phenyl analog, potentially enhancing aqueous solubility relative to the purely carbocyclic phenyl derivative despite similar cLogP ranges (furan analog estimated LogP ≈ 2.0–2.5; phenyl analog LogP = 2.797) . The melting point of 4-chloro-2-(2-furyl)pyrimidine (81.5 °C) falls between that of the phenyl analog (73–74 °C) and the thienyl analog (data unavailable), indicating distinct crystalline packing forces that may influence solid-state handling, storage stability, and purification behavior in recrystallization workflows [1].

Physicochemical characterization Medicinal chemistry Lead optimization

Electronic and Spectroscopic Differentiation: Furan Versus Thiophene Effects on Pyrimidine Ring Vibrational Modes

Comparative vibrational spectroscopic analysis of furan-2-yl-pyrimidine and thiophen-2-yl-pyrimidine systems reveals measurable differences in the vibrational frequencies of the halogen bond acceptor pyrimidine ring, attributable to the distinct electronic effects of oxygen (furan) versus sulfur (thiophene) in the five-membered heteroarene [1]. DFT modeling of 4,6-di(2-furyl)pyrimidine derivatives demonstrates that furyl-substituted pyrimidines possess alternating π-rich and π-poor units that create an intramolecular donor–acceptor architecture conducive to efficient charge transfer [2]. The furan oxygen atom introduces a site for hydrogen-bonding interactions that is structurally absent in both the phenyl and thienyl analogs—a feature that can be exploited in target binding, crystal engineering, or supramolecular assembly applications.

Spectroscopic characterization Computational chemistry Physical organic chemistry

Synthetic Utility: Orthogonal Reactivity and Regioselective Functionalization in Sequential SNAr–Suzuki Cascades

4-Chloro-2-(2-furyl)pyrimidine provides two chemically orthogonal reactive sites: the C4-chloro position for nucleophilic aromatic substitution (SNAr) and the intact furan ring for potential further functionalization (e.g., electrophilic substitution or metalation). This architecture enables sequential functionalization strategies that are not possible with 2,4-dichloropyrimidine, where both sites possess identical leaving-group reactivity and compete for substitution [1]. In the coupling of 2,4-dichloropyrimidine, reaction occurs at the 4-position prior to the 2-position with a shorter reaction time than the coupling of 2-chloropyrimidine , indicating that the 4-position in 4-chloro-2-substituted pyrimidines is the kinetically preferred site for palladium-catalyzed cross-coupling. Therefore, 4-chloro-2-(2-furyl)pyrimidine offers predictable regioselectivity for C4 functionalization while preserving the C2-furyl moiety for subsequent modification or as a pre-installed pharmacophore. In contrast, 2,4-dichloropyrimidine requires careful control of stoichiometry and conditions to achieve selective mono-functionalization.

Synthetic methodology Cross-coupling Medicinal chemistry

Suzuki–Miyaura Cross-Coupling Compatibility: 2-Heteroaryl Pyrimidines as Substrates for Library Synthesis

The Suzuki–Miyaura cross-coupling reaction of heteroaryl chlorides with aryl or heteroaryl pinacol boronates—including the challenging five-membered 2-heteroaryl systems—has been demonstrated to proceed in high yields for the synthesis of 2-substituted pyrimidines [1]. This developed methodology enables the synthesis of a wide variety of 2-heteroaryl pyrimidines from 2-chloropyrimidyl derivatives, with the furan-2-yl system representing a specific example of the five-membered heteroaryl class [1]. The coupling reactions of chloropyrimidines with stereodefined alkenylboronic acids readily proceed to give the corresponding alkenylpyrimidines in high to excellent yields [2]. For solid-phase library applications, Suzuki cross-coupling of resin-supported chloropyrimidines with arylboronic acids has been achieved using Pd₂(dba)₃/P(t-Bu)₃ as the catalyst system, KF as the base, and THF as the solvent, delivering moderate yields with high purity [3]. This methodology is directly applicable to 4-chloro-2-(2-furyl)pyrimidine for the parallel synthesis of C4-arylated derivatives while retaining the C2-furyl substituent.

Cross-coupling Parallel synthesis Medicinal chemistry

Biological Target Class Engagement: Kinase Inhibition Potential of Furyl-Pyrimidine Scaffolds

Furanopyrimidine derivatives have demonstrated potent kinase inhibitory activity across multiple targets. A furanopyrimidine derivative was identified with an IC₅₀ of 309 nM toward Aurora kinase A, with structure–activity relationship studies and X-ray co-crystallographic analysis confirming the binding mode [1]. More broadly, pyrimidine derivatives of formula (I) have been developed as inhibitors of cyclin-dependent kinases (CDKs), with 2-heteroaryl-pyrimidines specifically claimed as CDK inhibitors for the treatment of proliferative disorders such as cancer, leukemia, and psoriasis [2]. The furan-2-yl substituent contributes to this activity profile by engaging in specific interactions with the kinase ATP-binding pocket—interactions that differ from those of phenyl or thienyl analogs due to the furan oxygen‘s hydrogen-bond acceptor capacity and the ring‘s distinct electronic character. BindingDB entries for related furyl-pyrimidine compounds show target engagement across CDK4, CDK2, and other kinase families [3].

Kinase inhibition Drug discovery SAR

Recommended Research and Industrial Application Scenarios for 4-Chloro-2-(2-furyl)pyrimidine


Medicinal Chemistry: Kinase Inhibitor Lead Generation and Fragment-Based Drug Discovery

4-Chloro-2-(2-furyl)pyrimidine serves as an ideal starting scaffold for kinase inhibitor programs, leveraging the validated furanopyrimidine pharmacophore that has demonstrated nanomolar potency against Aurora kinase A (IC₅₀ = 309 nM) [1] and CDK family targets [2]. Its molecular weight of 180.59 g/mol positions it favorably for fragment-based drug discovery, providing ample room for growth while maintaining ligand efficiency [3]. The C4-chloro handle enables rapid diversification via SNAr or Suzuki–Miyaura cross-coupling to explore structure–activity relationships (SAR) around the kinase ATP-binding pocket [4]. Procurement for medicinal chemistry programs should prioritize this scaffold when seeking a furan-containing heteroaryl core with orthogonal synthetic handles and established kinase inhibition precedent.

Synthetic Methodology Development: Regioselective Sequential Functionalization Studies

Researchers developing regioselective functionalization protocols for heteroaromatic systems will find 4-chloro-2-(2-furyl)pyrimidine to be an optimal model substrate. Its two orthogonal reactive sites—C4-Cl for palladium-catalyzed cross-coupling or SNAr, and C2-furyl for intact retention or post-functionalization—enable the study of sequential functionalization cascades without the complication of competitive site-reactivity [5]. The compound provides a cleaner system for optimizing reaction conditions compared to 2,4-dichloropyrimidine, where both chlorine atoms exhibit similar leaving-group propensities. Procurement for methodology development should favor this compound when the research objective is to establish reliable, regioselective protocols applicable to the broader class of 2-heteroaryl-4-chloropyrimidines .

Parallel Library Synthesis: Diversity-Oriented Synthesis of 2-Furyl-4-Substituted Pyrimidines

4-Chloro-2-(2-furyl)pyrimidine is an excellent substrate for parallel library synthesis using Suzuki–Miyaura cross-coupling methodology. The compound‘s compatibility with both solution-phase and solid-supported coupling conditions—using Pd₂(dba)₃/P(t-Bu)₃ or PdCl₂(dppf) catalyst systems with aryl/heteroaryl boronic acids—enables the rapid generation of diverse C4-arylated analogs while retaining the C2-furyl group as a constant pharmacophoric element [4][6]. The lower molecular weight and favorable physicochemical properties of the furyl-pyrimidine core (compared to phenyl or thienyl analogs) provide a more efficient starting point for library construction, maximizing the probability that resulting library members remain within drug-like chemical space [3]. Procurement for library synthesis should consider batch quantities sufficient for multiple parallel reactions with standardized coupling conditions.

Physical Organic Chemistry: Electronic Effects and Spectroscopic Benchmarking Studies

4-Chloro-2-(2-furyl)pyrimidine is well-suited for fundamental studies examining the electronic effects of 2-heteroaryl substitution on pyrimidine ring properties. The compound can serve as a benchmark for vibrational spectroscopic studies comparing furan versus thiophene substitution effects, with DFT calculations revealing the alternating π-rich and π-poor architecture that underlies the furyl-pyrimidine system‘s charge-transfer properties [7][8]. The presence of a hydrogen-bond acceptor (furan oxygen) absent in phenyl and thienyl analogs makes this compound a valuable probe for studying intermolecular interactions, crystal packing forces, and supramolecular assembly driven by heteroarene–heteroarene recognition [7]. Procurement for physical organic studies should prioritize high-purity material with documented spectroscopic characterization to ensure reproducible benchmarking.

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